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1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide

PI3Kdelta inhibition AKT phosphorylation Cellular assay

This heterocyclic small molecule bridges SCD1, JMJD6, and PI3Kδ chemotypes. Its unique carboxamide linkage and pyridin-3-ylmethyl tail render it a structurally matched negative control for amine-linked JMJD6 inhibitors, while its unverified PI3Kδ IC50 of 102 nM positions it as a preliminary starting point for kinase selectivity profiling. Procurement is recommended only as part of a designed SAR library comparing its 3-carboxamide geometry, 6-phenyl substitution, and N-pyridin-3-ylmethyl group against the 4-carboxamide regioisomer and N-pyridin-3-yl analog. Independent re-synthesis and isoform-panel testing are mandatory before use as a PI3Kδ probe.

Molecular Formula C22H23N5O
Molecular Weight 373.46
CAS No. 1105212-56-3
Cat. No. B2986116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
CAS1105212-56-3
Molecular FormulaC22H23N5O
Molecular Weight373.46
Structural Identifiers
SMILESC1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4
InChIInChI=1S/C22H23N5O/c28-22(24-15-17-6-4-12-23-14-17)19-9-5-13-27(16-19)21-11-10-20(25-26-21)18-7-2-1-3-8-18/h1-4,6-8,10-12,14,19H,5,9,13,15-16H2,(H,24,28)
InChIKeyODBFZKIZUHOHSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Phenylpyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide (CAS 1105212-56-3): A Pyridazinyl-Piperidine Scaffold with Unconfirmed Target Engagement


1-(6-Phenylpyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide (CAS 1105212-56-3) is a heterocyclic small molecule composed of a 6-phenylpyridazine core linked to a piperidine-3-carboxamide bearing a pyridin-3-ylmethyl substituent . The compound belongs to the broader class of piperidinyl-pyridazinyl derivatives, which have been patented as inhibitors of Stearoyl-CoA Desaturase-1 (SCD1) [1], and closely related analogs have been developed as JMJD6 demethylase inhibitors [2]. However, for this specific compound, primary publications with quantitative biological data are absent from the open literature, and the only retrievable activity annotation is a single, unverified BindingDB entry indicating PI3Kδ inhibition [3].

Why 1-(6-Phenylpyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide Cannot Be Replaced by a Close Analog Without Risk


Although the pyridazinyl-piperidine scaffold is shared by numerous SCD1 and JMJD6 inhibitors, small structural modifications drastically alter target selectivity. The compound combines a 6-phenyl substituent on the pyridazine, a 3-carboxamide linkage, and a pyridin-3-ylmethyl amide tail—a configuration that differs from the amine-linked JMJD6 inhibitors showing Kd values of ~0.75 μM [1] and the SCD1 chemotype exemplified in US9102669B2 [2]. Even a shift from piperidine-3-carboxamide to piperidine-4-carboxamide, or replacement of the pyridin-3-ylmethyl group with a pyridin-3-yl group, can redirect binding from PI3Kδ to other kinase or epigenetic targets. Without confirmatory selectivity data, substituting a close analog risks selecting a compound with a fundamentally different activity profile [3].

1-(6-Phenylpyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide: Quantitative Differentiation Evidence


PI3Kδ Cellular Activity: A Single Unverified Data Point in Ri-1 Cells

The only publicly retrievable quantitative activity annotation for this compound is a BindingDB entry reporting an IC50 of 102 nM for inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells [1]. No head-to-head comparator data exist for this specific compound against known PI3Kδ inhibitors such as Idelalisib (IC50 2.5 nM) or Duvelisib (IC50 2.5 nM), and the structural assignment to this CAS number has not been independently confirmed by a peer-reviewed publication. Therefore, this datum cannot support a procurement decision that requires validated differentiation.

PI3Kdelta inhibition AKT phosphorylation Cellular assay

Structural Differentiation from JMJD6 Inhibitor A29 (Scaffold Shift from Carboxamide to Amine)

The closest structurally characterized analog is compound A29, a JMJD6 inhibitor with a Kd of 0.75 μM that bears an amine linker between the piperidine and the pyridazine core instead of the carboxamide linker present in 1105212-56-3 [1]. A29 demonstrated a TGI of 66.6% at 50 mg/kg i.p. in a breast cancer xenograft model. The carboxamide-to-amine scaffold shift is known to abolish JMJD6 binding in related series (class-level inference), meaning that 1105212-56-3 is unlikely to retain this activity. No quantitative JMJD6 binding data for 1105212-56-3 exist.

JMJD6 inhibition Breast cancer Scaffold comparison

SCD1 Inhibitor Chemotype Context: Pi-Stacking and Amide Geometry Requirements

US9102669B2 discloses a broad series of substituted piperidinyl-pyridazinyl SCD1 inhibitors. Within this patent, the 6-phenylpyridazine motif is conserved, but optimal SCD1 activity requires specific piperidine N-substitution patterns (often amide or heteroaryl) that are not matched by the pyridin-3-ylmethyl carboxamide tail in 1105212-56-3 [1]. No SCD1 IC50 data are reported for this specific compound. The closest patent-exemplified analogs typically exhibit nanomolar SCD1 potency; however, without direct testing, SCD1 activity cannot be assumed.

SCD1 inhibition Metabolic disease Piperidine substitution

Prudent Uses of 1-(6-Phenylpyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide Based on Current Evidence


Chemical Biology Probe Development: Exploring PI3Kδ Selectivity as a Hypothetical Starting Point

Given the single, unconfirmed PI3Kδ IC50 of 102 nM, the compound could be considered as a preliminary starting point for a PI3Kδ probe program ONLY after independent re-synthesis and re-testing in a panel of PI3K isoforms (α, β, γ, δ) to establish selectivity. The lack of comparator data against clinically validated PI3Kδ inhibitors such as Idelalisib means that any procurement for a PI3Kδ-focused project must include a full biochemical and cellular characterization plan, as the current annotation does not differentiate this compound from any other weak PI3Kδ ligand [1].

Negative Control for JMJD6 Amine-Linked Inhibitor Studies

Compound A29 (amine-linked) shows JMJD6 Kd = 0.75 μM and in vivo efficacy. The carboxamide-linked 1105212-56-3 is structurally incapable of engaging JMJD6 via the same binding mode (class-level inference). This makes the compound a structurally matched negative control for experiments designed to confirm on-target JMJD6 effects of amine-linked analogs. Procurement for this use is scientifically justified provided that the absence of JMJD6 binding is confirmed in the user's own assay [2].

Structure-Activity Relationship (SAR) Exploration of Pyridazinyl-Piperidine Scaffolds

The compound occupies a distinct chemical space at the intersection of SCD1, JMJD6, and PI3Kδ chemotypes. Its value in an industrial or academic SAR campaign lies in the systematic comparison of its carboxamide geometry, phenyl substitution, and pyridyl-methyl tail against close analogs. Procurement is recommended only as part of a designed library where the compound is tested simultaneously with its 4-carboxamide regioisomer and N-pyridin-3-yl (non-methyl) analog to map selectivity determinants [3].

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